2-Fluoro-4-hydroxybenzonitrile
Overview
Description
2-Fluoro-4-hydroxybenzonitrile is an organic compound with the molecular formula C7H4FNO. It is a derivative of benzonitrile, where a fluorine atom is substituted at the second position and a hydroxyl group at the fourth position on the benzene ring. This compound is known for its planar structure and is often used in various chemical syntheses due to its unique reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-hydroxybenzonitrile can be synthesized through several methods. One common route involves the reaction of 2-fluoro-4-nitrophenol with sodium nitrite, which results in the formation of this compound . The reaction typically requires controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of catalysts or under high-temperature conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitriles
Scientific Research Applications
2-Fluoro-4-hydroxybenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-4-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 4-Cyano-3-fluorophenol
- 2-Fluoro-4-methoxybenzonitrile
- 3-Fluoro-4-cyanophenol
Uniqueness: 2-Fluoro-4-hydroxybenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a hydroxyl group on the benzene ring enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-fluoro-4-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-7-3-6(10)2-1-5(7)4-9/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIVHYDACHXPNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370440 | |
Record name | 2-Fluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82380-18-5 | |
Record name | 2-Fluoro-4-hydroxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82380-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-hydroxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082380185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-4-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-4-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzonitrile, 2-fluoro-4-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.086 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Fluoro-4-hydroxybenzonitrile interact with its target, CDC25B, and what are the downstream effects?
A1: this compound binds to a specific pocket on CDC25B, a phosphatase enzyme crucial for cell cycle regulation. [, ] This pocket, located away from the enzyme's active site, is involved in the protein-protein interaction between CDC25B and its substrate, CDK2/Cyclin A. [] By binding to this pocket, this compound disrupts the interaction between CDC25B and CDK2/Cyclin A, ultimately inhibiting the dephosphorylation of CDK2. [] This disruption of CDK2 dephosphorylation could potentially inhibit uncontrolled cell growth associated with cancer.
Q2: What is the structural characterization of this compound?
A2: this compound has the molecular formula C7H4FNO and a molecular weight of 137.11 g/mol. [] The molecule is planar, and crystallographic studies reveal the presence of intermolecular O–H⋯N hydrogen bonds that link the molecules into linear chains. []
Q3: Has computational chemistry been used to study this compound and its interactions with CDC25B?
A3: Yes, molecular docking studies have been employed to investigate the binding affinity of this compound and other related compounds to CDC25B. [] These studies have provided insights into the potential of these molecules as inhibitors of this enzyme.
Q4: What are the known Structure-Activity Relationships (SAR) for this compound and its analogs regarding CDC25B inhibition?
A4: While specific SAR data for this compound and its analogs are not extensively detailed in the provided research, studies have shown that modifying the substituents on the benzene ring can significantly impact the compound's binding affinity to CDC25B. [] Further research exploring different substitutions on the aromatic ring could lead to the development of more potent and selective CDC25B inhibitors.
Q5: What are the potential applications of this compound in terms of drug discovery and development?
A5: The research suggests that targeting CDC25 phosphatases through the disruption of protein-protein interactions with their substrate, like the interaction between CDC25B and CDK2/Cyclin A, represents a novel approach for drug development. [] this compound, as a disruptor of this interaction, provides a proof of concept for this approach. Further research and development of more potent analogs could lead to new therapeutic strategies for diseases like cancer, where CDC25B is often overexpressed. [, ]
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